molecular formula C13H8Br4O2 B13736671 4,4'-Methylenebis(2,6-dibromophenol) CAS No. 21825-03-6

4,4'-Methylenebis(2,6-dibromophenol)

Cat. No.: B13736671
CAS No.: 21825-03-6
M. Wt: 515.8 g/mol
InChI Key: WPZJSWWEEJJSIZ-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(2,6-dibromophenol) is a brominated phenolic compound with the molecular formula C13H8Br4O2 and a molecular weight of 515.82 g/mol . This compound is known for its unique chemical structure, which includes two brominated phenol rings connected by a methylene bridge. It is used in various scientific and industrial applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Methylenebis(2,6-dibromophenol) can be synthesized through several methods. One common method involves the bromination of 4,4’-dihydroxydiphenylmethane using bromine in acetic acid as a solvent. The reaction typically proceeds at room temperature for about 2 hours, yielding the desired product with a high degree of purity .

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(2,6-dibromophenol) often involves large-scale bromination processes. These processes are optimized for high yield and efficiency, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(2,6-dibromophenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the brominated phenol groups to less reactive forms.

    Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Scientific Research Applications

4,4’-Methylenebis(2,6-dibromophenol) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(2,6-dibromophenol) involves its interaction with various molecular targets. The brominated phenol groups can interact with enzymes and other proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Isopropylidenebis(2,6-dibromophenol): Similar in structure but with an isopropylidene bridge instead of a methylene bridge.

    4,4’-Cyclohexylidenebisphenol: Contains a cyclohexylidene bridge.

    4,4’-Sulfonyldiphenol: Features a sulfonyl group connecting the phenol rings.

Uniqueness

4,4’-Methylenebis(2,6-dibromophenol) is unique due to its specific methylene bridge and brominated phenol groups, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and reactivity.

Properties

CAS No.

21825-03-6

Molecular Formula

C13H8Br4O2

Molecular Weight

515.8 g/mol

IUPAC Name

2,6-dibromo-4-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C13H8Br4O2/c14-8-2-6(3-9(15)12(8)18)1-7-4-10(16)13(19)11(17)5-7/h2-5,18-19H,1H2

InChI Key

WPZJSWWEEJJSIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CC2=CC(=C(C(=C2)Br)O)Br

Origin of Product

United States

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